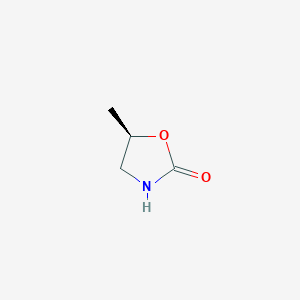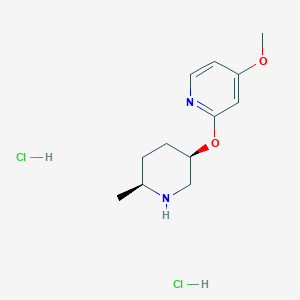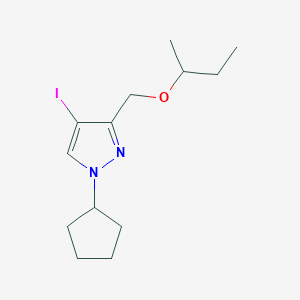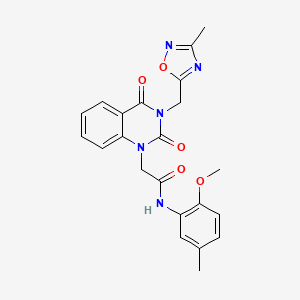
6-Methoxypyrimidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyrimidine-4-sulfonamide is a heterocyclic compound that contains both a pyrimidine ring and a sulfonamide group. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The methoxy group at the 6-position of the pyrimidine ring adds to its chemical diversity and potential reactivity.
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in folate metabolism and fluid balance in the body, respectively .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, preventing their growth and multiplication . They achieve this by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase .
Biochemical Pathways
Sulfonamides are known to interfere with the folate synthesis pathway in bacteria, leading to a halt in their growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamides, in general, inhibit bacterial growth by interfering with their ability to synthesize folic acid, an essential component for dna replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxypyrimidine-4-sulfonamide. In general, factors such as pH, temperature, and presence of other substances can affect the stability and efficacy of sulfonamides .
Biochemical Analysis
Cellular Effects
Sulfonamides are known to have broad-spectrum antibacterial properties, which can influence cell function
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway in bacteria This inhibition can lead to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
Sulfonamides are known to be administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrimidine-4-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine. For example, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield a pyrimidine derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction. For instance, 4-chloro-6-methoxypyrimidine can be synthesized by reacting 4,6-dichloropyrimidine with methanol in the presence of a base.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the methoxypyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrimidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base.
Major Products
Oxidation: Formation of 6-hydroxypyrimidine-4-sulfonamide or 6-formylpyrimidine-4-sulfonamide.
Reduction: Formation of 6-methoxypyrimidine-4-sulfinamide or 6-methoxypyrimidine-4-thiol.
Substitution: Formation of 6-aminopyrimidine-4-sulfonamide or 6-thiopyrimidine-4-sulfonamide.
Scientific Research Applications
6-Methoxypyrimidine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Agrochemicals: It can be used as a building block for the synthesis of herbicides or pesticides.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving sulfonamide or pyrimidine-containing molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyrimidine-2-sulfonamide: Similar structure but with the methoxy group at the 4-position.
6-Hydroxypyrimidine-4-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxypyrimidine-4-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
Uniqueness
6-Methoxypyrimidine-4-sulfonamide is unique due to the combination of the methoxy group at the 6-position and the sulfonamide group at the 4-position. This specific arrangement can result in unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methoxypyrimidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c1-11-4-2-5(8-3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMMPQXBZHCZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)

![N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B2521132.png)




![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole](/img/structure/B2521142.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2521143.png)
![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)


![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)
